Phenyl (2-bromoethyl)ethylphosphinate

Description

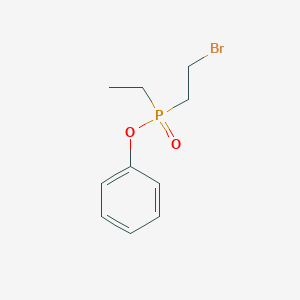

Phenyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound featuring a phosphinate ester backbone with a phenyl group, an ethyl group, and a 2-bromoethyl substituent. The bromoethyl moiety renders the compound highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for constructing phosphorus-containing frameworks. Its reactivity is influenced by the electron-withdrawing nature of the phosphinate group, which stabilizes transition states during substitution or elimination processes.

Properties

CAS No. |

56542-07-5 |

|---|---|

Molecular Formula |

C10H14BrO2P |

Molecular Weight |

277.09 g/mol |

IUPAC Name |

[2-bromoethyl(ethyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C10H14BrO2P/c1-2-14(12,9-8-11)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

KUGRUEPMZAZRBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CCBr)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-bromoethyl)ethylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with 2-bromoethanol under acidic conditions. The reaction typically proceeds as follows:

Reactants: Phenylphosphinic acid and 2-bromoethanol.

Conditions: Acidic medium, often using hydrochloric acid as a catalyst.

Procedure: The reactants are mixed and heated to facilitate the esterification reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-bromoethyl)ethylphosphinate undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The phosphinate moiety can undergo oxidation to form phosphonates or reduction to form phosphines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenylphosphinic acid and 2-bromoethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation: Phosphonates are the primary products.

Reduction: Phosphines are formed.

Hydrolysis: Phenylphosphinic acid and 2-bromoethanol are produced.

Scientific Research Applications

Phenyl (2-bromoethyl)ethylphosphinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of phenyl (2-bromoethyl)ethylphosphinate involves its interaction with molecular targets through its reactive bromoethyl and phosphinate groups. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The phosphinate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes.

Comparison with Similar Compounds

1-(2-Bromoethyl)-4-Nitrobenzene

Structure : A nitrobenzene derivative with a 2-bromoethyl chain at the para position.

Key Reactivity : The bromoethyl group undergoes nucleophilic substitution, as demonstrated in its reaction with sodium sulfite to form sodium 2-(4-nitrophenyl)ethanesulfonate in aqueous conditions .

Comparison :

- Electronic Effects : The nitro group strongly withdraws electrons, enhancing the leaving-group ability of bromine compared to the phosphinate group in the target compound.

- Synthetic Utility : Used in sulfonate synthesis, whereas phenyl (2-bromoethyl)ethylphosphinate is tailored for phosphorus-based reactions.

2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione

Structure : An isoindoline-dione scaffold with a 2-bromoethylphenyl substituent.

Key Reactivity : Reacts with biotin-PEG5000-SVA via nucleophilic substitution (57% yield in methylene chloride with PPh₃ and triethylamine) .

Comparison :

- Steric Environment : The bulky isoindoline-dione group may hinder substitution compared to the less sterically congested phosphinate ester.

- Applications: Primarily used in bioconjugation (e.g., biotinylated ligands), whereas the phosphinate derivative is suited for organophosphorus chemistry.

2-Bromoethyl Arenesulphonates

Structure : Feature a bromoethyl group attached to an arenesulfonate ester.

Key Reactivity : Undergo solvolysis with significant 1,2-bromine migration (40.8–50% in trifluoroacetolysis or acetolysis) .

Comparison :

- Migration Tendency : The phosphinate group in this compound likely reduces halogen migration due to stronger P=O bond stabilization, unlike sulfonates.

- Reaction Pathways : Sulfonates favor carbocation rearrangements, while phosphinates may direct reactivity toward phosphorylation or ligand coupling.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends : Bromoethyl groups in electron-deficient environments (e.g., nitrobenzene derivatives) exhibit faster substitution kinetics than those in phosphinates or sulfonates .

- Stability : Phosphinate esters show reduced halogen migration during solvolysis compared to sulfonates, making them preferable for synthesizing stable phosphorus intermediates .

- Synthetic Challenges : Yields for bromoethyl-containing compounds vary widely (32–71%), highlighting the sensitivity of these reactions to steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.